molecular formula C12H15BrO B8613899 1-Bromo-3,3-dimethyl-4-phenylbutan-2-one CAS No. 88356-10-9

1-Bromo-3,3-dimethyl-4-phenylbutan-2-one

Cat. No. B8613899
Key on ui cas rn: 88356-10-9
M. Wt: 255.15 g/mol
InChI Key: RNJZTMLENHJGCB-UHFFFAOYSA-N
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Patent
US04686291

Procedure details

100 g (0.57 mol) of 3,3-dimethyl-4-phenylbutan-2-one (Example 5) are dissolved in 0.8 liter of chloroform, and 29 ml (91.9 g; 1.14 mols) of bromine are added slowly at room temperature. The mixture is stirred for a further hour at room temperature and is concentrated. 145.5 g (quantitative) of 1-bromo-3,3-dimethyl-4-phenylbutan-2-one are obtained, and this directly reacted further, without isolation. ##STR24##
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3](=[O:5])[CH3:4].[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][CH2:4][C:3](=[O:5])[C:2]([CH3:13])([CH3:1])[CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C(C)=O)(CC1=CC=CC=C1)C
Name
Quantity
0.8 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(CC1=CC=CC=C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 145.5 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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